molecular formula C13H16N6O4 B12101089 2-Amino-2'-O-(2-propyn-1-yl)adenosine

2-Amino-2'-O-(2-propyn-1-yl)adenosine

Cat. No.: B12101089
M. Wt: 320.30 g/mol
InChI Key: AGYDCNMIAHDTSH-UHFFFAOYSA-N
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Description

2-Amino-2’-O-(2-propyn-1-yl)adenosine is a modified nucleoside derivative of adenosine. This compound is known for its role as an adenosine receptor agonist, which means it can bind to and activate adenosine receptors, influencing various cellular signaling pathways. The molecular formula of 2-Amino-2’-O-(2-propyn-1-yl)adenosine is C13H16N6O4, and it has a molecular weight of 320.30 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2’-O-(2-propyn-1-yl)adenosine typically involves the following steps:

    Starting Material: The synthesis begins with adenosine as the starting material.

    Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups to prevent unwanted reactions.

    Introduction of Propargyl Group: The protected adenosine is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the propargyl group at the 2’-O position.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield 2-Amino-2’-O-(2-propyn-1-yl)adenosine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Advanced purification techniques like column chromatography and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2’-O-(2-propyn-1-yl)adenosine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the propargyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the adenosine moiety.

    Reduction: Reduced forms of the compound, potentially altering the propargyl group.

    Substitution: Substituted derivatives at the amino or propargyl positions.

Scientific Research Applications

2-Amino-2’-O-(2-propyn-1-yl)adenosine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling and as a tool to investigate adenosine receptor functions.

    Medicine: Potential therapeutic applications due to its ability to modulate adenosine receptors, which are involved in various physiological processes such as inflammation, cardiovascular function, and neurological activity.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 2-Amino-2’-O-(2-propyn-1-yl)adenosine involves its binding to adenosine receptors (A1, A2A, A2B, and A3). Upon binding, it activates these receptors, leading to the modulation of intracellular signaling pathways such as cyclic AMP (cAMP) production, protein kinase activation, and ion channel regulation. These pathways influence various cellular responses, including anti-inflammatory effects, vasodilation, and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2’-deoxyadenosine: Lacks the propargyl group, making it less versatile in chemical modifications.

    2’-O-Methyladenosine: Contains a methyl group instead of a propargyl group, affecting its reactivity and binding properties.

    N6-Benzyladenosine: Modified at the N6 position, leading to different receptor binding affinities and biological activities.

Uniqueness

2-Amino-2’-O-(2-propyn-1-yl)adenosine is unique due to the presence of the propargyl group at the 2’-O position. This modification enhances its ability to participate in click chemistry reactions, making it a valuable tool for bioconjugation and labeling studies. Additionally, its specific binding to adenosine receptors allows for targeted modulation of cellular pathways, distinguishing it from other adenosine derivatives.

Properties

Molecular Formula

C13H16N6O4

Molecular Weight

320.30 g/mol

IUPAC Name

5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol

InChI

InChI=1S/C13H16N6O4/c1-2-3-22-9-8(21)6(4-20)23-12(9)19-5-16-7-10(14)17-13(15)18-11(7)19/h1,5-6,8-9,12,20-21H,3-4H2,(H4,14,15,17,18)

InChI Key

AGYDCNMIAHDTSH-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O

Origin of Product

United States

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